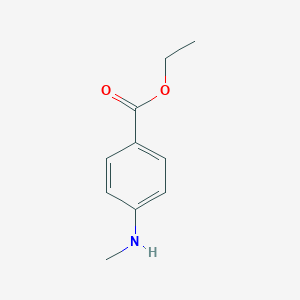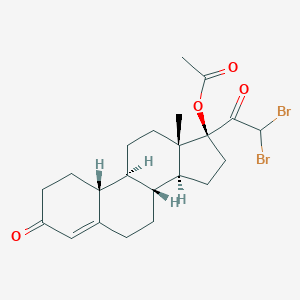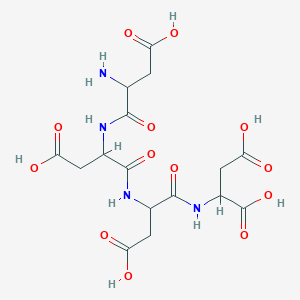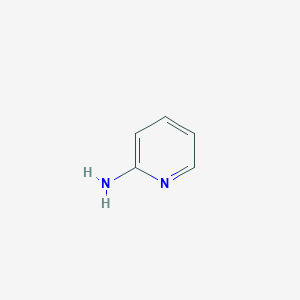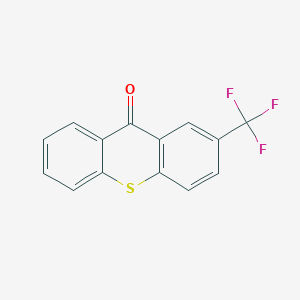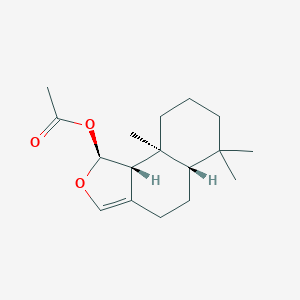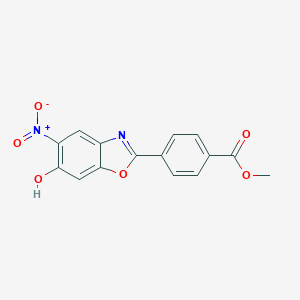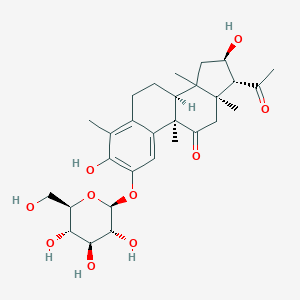
1,3,5-Tri(9H-carbazol-9-yl)benzene
Vue d'ensemble
Description
1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as tCP, is an electron-rich compound. It has three carbazole units attached to the benzene ring. This structure makes it an excellent hole-transporting layer (HTL) material. It is primarily used as a phosphorescent host material for light-emitting diodes .
Synthesis Analysis
The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene can be achieved through carbazolylation reactions . Typically, compounds containing a benzene ring with carbazole units react with electrophilic reagents to synthesize the target product .Molecular Structure Analysis
The molecular formula of 1,3,5-Tri(9H-carbazol-9-yl)benzene is C42H27N3 . It has a molar mass of 573.68 g/mol . The structure consists of a benzene ring with three carbazole units attached to it .Physical And Chemical Properties Analysis
1,3,5-Tri(9H-carbazol-9-yl)benzene is a solid at room temperature . It has a melting point of 325-330°C . The compound has a density of 1.26 g/cm³ . It is soluble in tetrahydrofuran .Applications De Recherche Scientifique
Hole-Transporting Layer (HTL) Material
tCP is an excellent hole-transporting layer (HTL) material . In organic light-emitting diodes (OLEDs), the HTL is responsible for transporting positive charges (holes) from the anode to the emissive layer. The efficiency of this process can significantly affect the performance of the OLED.
Phosphorescent Host Material for Light-Emitting Diodes (LEDs)
tCP is primarily used as a phosphorescent host material for LEDs . In this application, tCP hosts the phosphorescent dopant, which is responsible for light emission. The host material plays a crucial role in determining the efficiency and color purity of the emitted light.
Organic Light-Emitting Diodes (OLEDs)
tCP is used in the fabrication of OLEDs . Its high thermal stability and good film-forming properties make it an ideal choice for this application. OLEDs have a wide range of applications, including display technology and lighting.
Organic Electronics
tCP is used in various organic electronic devices . Its high purity and excellent electronic properties make it suitable for use in devices such as organic solar cells, organic field-effect transistors (OFETs), and organic photodetectors (OPDs).
Electron / Hole Transport Layer Materials
tCP is used as an electron or hole transport layer material . These layers are crucial in devices such as OLEDs and solar cells, where they facilitate the movement of charge carriers.
Mécanisme D'action
Target of Action
The primary target of 1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as tCP, is the electron transport layer in organic light-emitting diodes (OLEDs) . The compound’s electron-rich nature makes it an excellent hole-transporting layer (HTL) material .
Mode of Action
tCP interacts with its target by facilitating the transport of holes (positive charges) from the anode to the emissive layer in OLEDs . This is due to the electron-rich nature of the carbazole units attached to the benzene ring .
Pharmacokinetics
The term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system Instead, we can discuss the compound’s physical properties. tCP is a solid at room temperature and is soluble in tetrahydrofuran . It has a melting point of 325-330°C .
Result of Action
The result of tCP’s action is the efficient transport of holes to the emissive layer in OLEDs, leading to effective light emission . This makes tCP an excellent material for use in high-efficiency OLEDs .
Action Environment
The performance of tCP, like other OLED materials, can be influenced by environmental factors such as temperature and humidity. For optimal performance and stability, tCP should be stored in a cool, dry environment . Furthermore, the efficiency and lifespan of OLEDs can be significantly affected by water and oxygen, so devices incorporating tCP are usually encapsulated to prevent exposure to these elements .
Orientations Futures
1,3,5-Tri(9H-carbazol-9-yl)benzene is primarily used as a phosphorescent host material for light-emitting diodes . Its electron-rich nature makes it an excellent hole-transporting layer (HTL) material . As the demand for more efficient and longer-lasting light-emitting diodes grows, the use of 1,3,5-Tri(9H-carbazol-9-yl)benzene in this field is likely to expand .
Propriétés
IUPAC Name |
9-[3,5-di(carbazol-9-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOWTJCOPZGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623490 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(9H-carbazol-9-yl)benzene | |
CAS RN |
148044-07-9 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,3,5-Tri(9H-carbazol-9-yl)benzene considered a promising material for blue phosphorescent organic light-emitting diodes (OLEDs)?
A: 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzP) possesses several properties that make it desirable as a host material in blue phosphorescent OLEDs []:
Q2: How does the structure of 1,3,5-Tri(9H-carbazol-9-yl)benzene contribute to its catalytic activity?
A: The structure of 1,3,5-Tri(9H-carbazol-9-yl)benzene makes it a suitable building block for porous conjugated microporous polymers (CMPs) [, ]. These CMPs exhibit:
Q3: How is 1,3,5-Tri(9H-carbazol-9-yl)benzene used to create effective catalyst supports?
A: 1,3,5-Tri(9H-carbazol-9-yl)benzene serves as a monomer in the synthesis of porous polycarbazole, a material capable of encapsulating and stabilizing metal nanoparticles []. This encapsulation offers several benefits:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



